Ciprafamide

概要

説明

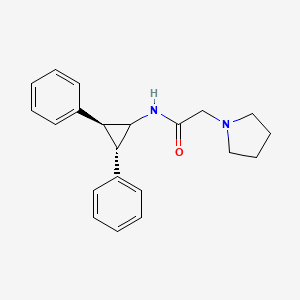

シプラファミドは、分子式がC21H24N2O、分子量が320.436の生化学化合物です。 主に研究目的で使用され、ヒトの摂取は想定されていません

2. 製法

合成経路および反応条件: シプラファミドの合成には、基本的な有機化合物から始まるいくつかの段階が含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。一般的な有機合成技術、例えば縮合反応、求核置換反応、および触媒水素化反応が関与している可能性があります。

工業的生産方法: シプラファミドの工業生産は、通常、大規模な化学反応器、反応条件(温度、圧力、pH)の正確な制御、および結晶化やクロマトグラフィーなどの精製プロセスを含み、高純度と収率を確保します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ciprafamide involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation are likely involved.

Industrial Production Methods: Industrial production of this compound would typically involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and purification processes such as crystallization and chromatography to ensure high purity and yield .

化学反応の分析

反応の種類: シプラファミドは、次のような様々な化学反応を起こす可能性があります。

酸化: 酸化剤との反応により、酸化された誘導体が生成されます。

還元: 還元剤との反応により、還元された誘導体が生成されます。

置換: 求核性または求電子性置換反応により、官能基が置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: ハロゲン、酸、塩基などの試薬が、制御された条件下で使用されます。

主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

シプラファミドは、科学研究において、次のような幅広い用途があります。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 生物系への潜在的な影響と生体分子との相互作用について研究されています。

医学: 潜在的な治療効果と創薬におけるリード化合物として調査されています。

科学的研究の応用

Ciprafamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a catalyst in various industrial processes.

作用機序

シプラファミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。酵素や受容体に結合し、その活性を変化させ、生化学経路を調節することがあります。 関与する正確な分子標的と経路は、現在も調査中であり、完全に解明されていません .

類似の化合物:

シプロフロキサシン: 構造が似ていますが、薬理作用が異なる抗生物質。

イミプラミン: 構造的に類似していますが、治療用途が異なる三環系抗うつ薬。

独自性: シプロフロキサシンやイミプラミンとは異なり、シプラファミドは主に研究目的で使用されており、臨床使用は承認されていません .

類似化合物との比較

Ciprofloxacin: An antibiotic with a similar structure but different pharmacological properties.

Imipramine: A tricyclic antidepressant with some structural similarities but different therapeutic uses.

Uniqueness: Unlike Ciprofloxacin and Imipramine, Ciprafamide is primarily used for research purposes and has not been approved for clinical use .

特性

CAS番号 |

35452-73-4 |

|---|---|

分子式 |

C21H24N2O |

分子量 |

320.4 g/mol |

IUPAC名 |

N-[(2S,3S)-2,3-diphenylcyclopropyl]-2-pyrrolidin-1-ylacetamide |

InChI |

InChI=1S/C21H24N2O/c24-18(15-23-13-7-8-14-23)22-21-19(16-9-3-1-4-10-16)20(21)17-11-5-2-6-12-17/h1-6,9-12,19-21H,7-8,13-15H2,(H,22,24)/t19-,20-/m1/s1 |

InChIキー |

OZAREULYFHAGNW-WOJBJXKFSA-N |

SMILES |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

異性体SMILES |

C1CCN(C1)CC(=O)NC2[C@@H]([C@H]2C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ciprafamide; Z 839. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。